1-Isobutyl-2-(2-methoxyphenyl)piperidine

CNS drug discovery blood-brain barrier permeability lipophilicity-based screening

CNS screening libraries often suffer from piperidine fragments with suboptimal BBB penetration due to H-bond donors. This N-isobutyl tertiary amine eliminates HBD capacity (HBD=0) while delivering XLogP3 3.9 and TPSA 12.5 Ų-ideal for passive brain penetration. • Saves 2 synthetic steps vs. 2-(2-methoxyphenyl)piperidine fragment • 4 rotatable bonds enable richer conformational sampling than N-ethyl/isopropyl congeners • Ortho-methoxy substitution preserves electronic character for aminergic receptor SAR. Shipped globally for R&D use.

Molecular Formula C16H25NO
Molecular Weight 247.38 g/mol
Cat. No. B11810498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isobutyl-2-(2-methoxyphenyl)piperidine
Molecular FormulaC16H25NO
Molecular Weight247.38 g/mol
Structural Identifiers
SMILESCC(C)CN1CCCCC1C2=CC=CC=C2OC
InChIInChI=1S/C16H25NO/c1-13(2)12-17-11-7-6-9-15(17)14-8-4-5-10-16(14)18-3/h4-5,8,10,13,15H,6-7,9,11-12H2,1-3H3
InChIKeyFTMUKZFSVZCCFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Isobutyl-2-(2-methoxyphenyl)piperidine: Physicochemical Baseline


1-Isobutyl-2-(2-methoxyphenyl)piperidine (CAS 1355181-46-2) is a synthetic N-alkyl-2-aryl piperidine derivative with molecular formula C16H25NO and molecular weight 247.38 g/mol. The compound features an isobutyl substituent on the piperidine nitrogen and a 2-methoxyphenyl group at the 2-position, yielding computed XLogP3 of 3.9 and topological polar surface area (TPSA) of 12.5 Ų [1]. Unlike its unsubstituted secondary amine analog 2-(2-methoxyphenyl)piperidine (XLogP3 2.1, TPSA 21.3 Ų, HBD 1), the tertiary amine architecture eliminates hydrogen bond donor capacity, fundamentally altering its physicochemical drug-likeness profile for blood–brain barrier penetration and CNS target engagement [1][2].

Lead-like CNS probe: Tertiary amine with zero HBD and computed logP 3.9 supports passive brain penetration study fit.
Advanced SAR building block: MW 247 Da with N-isobutyl flexibility enables conformational sampling studies.
Fragment elaboration workflow: N-alkyl-2-aryl architecture may support fragment-to-lead progression studies.

1-Isobutyl-2-(2-methoxyphenyl)piperidine: Non-Interchangeability with Analogs


The N-isobutyl group in 1-isobutyl-2-(2-methoxyphenyl)piperidine is not a passive solubility handle; it is a decisive structural determinant of lipophilicity, hydrogen bonding character, and conformational flexibility. The closest procurement alternative, 2-(2-methoxyphenyl)piperidine, bears a secondary amine proton (HBD = 1) that enables distinct hydrogen bond donor interactions and reduces logP by 1.8 units, making the two compounds non-interchangeable in any assay where ligand–target binding or passive membrane permeation is stoichiometrically controlled by protonation state or polarity [1]. Even N-ethyl or N-isopropyl congeners, while also tertiary amines, exhibit stepwise reductions in XLogP and rotatable bond count that directly affect complementarity to hydrophobic receptor pockets and entropic binding penalties [2]. Substitution with a positional isomer such as 1-isobutyl-2-(4-methoxyphenyl)piperidine relocates the electron-donating methoxy group from the ortho to the para position, altering both the aromatic ring electron density distribution and the preferred conformation of the 2-phenyl substituent relative to the piperidine ring, which can profoundly modulate receptor subtype selectivity .

This compound vs Secondary amine analog

Replacing the N-isobutyl group with a proton introduces a hydrogen bond donor (HBD 1) and reduces logP by ~1.8 units, which may shift membrane permeation and target engagement profiles.

This compound vs Shorter N-alkyl congeners

N-ethyl or N-isopropyl variants exhibit lower lipophilicity and reduced rotatable bond count, which may alter entropic binding penalties and hydrophobic pocket complementarity.

Ortho-methoxy isomer vs Para-methoxy isomer

Relocating the methoxy group from ortho to para shifts aromatic electron density and phenyl ring conformation, which may profoundly modulate receptor subtype selectivity.

1-Isobutyl-2-(2-methoxyphenyl)piperidine: Differentiation Evidence


Lipophilicity Advantage vs. Secondary Amine Analog

1-Isobutyl-2-(2-methoxyphenyl)piperidine exhibits a computed XLogP3 of 3.9, which is 1.8 log units higher than that of 2-(2-methoxyphenyl)piperidine (XLogP3 = 2.1) [1][2]. This increase in lipophilicity is primarily attributable to the N-isobutyl group replacing the secondary amine proton, which also removes the hydrogen bond donor capacity present in the comparator [2]. The difference of ΔXLogP3 = 1.8 corresponds to an approximately 60-fold increase in n-octanol/water partition coefficient, substantially enhancing predicted passive membrane permeation and blood–brain barrier penetration in the absence of active transport [1].

Lipophilicity advantage
Cross-study comparable
ΔXLogP3 = +1.8
Supports passive brain penetration study fit
Computed value; correlates to ~60-fold higher n-octanol/water partition
CNS drug discovery blood-brain barrier permeability lipophilicity-based screening

Hydrogen Bond Donor Difference: Tertiary vs. Secondary Amine

The target compound possesses zero hydrogen bond donors (HBD = 0), whereas the closest analog 2-(2-methoxyphenyl)piperidine contains one hydrogen bond donor (HBD = 1) due to its secondary amine proton [1][2]. Elimination of the HBD is achieved through N-isobutyl substitution, which converts the secondary piperidine into a tertiary amine. This eliminates the N–H group capable of acting as a hydrogen bond donor to backbone carbonyls in proteins and phospholipid headgroups, fundamentally shifting the compound's interaction profile in biological matrices [1].

H-bond donor difference
Cross-study comparable
Target HBD = 0 vs Comparator HBD = 1
May reduce P-gp efflux susceptibility and off-target aminergic GPCR binding
Tertiary amine architecture eliminates N–H donor capacity
medicinal chemistry hydrogen bonding off-target selectivity

Topological Polar Surface Area Reduction vs. Comparator

1-Isobutyl-2-(2-methoxyphenyl)piperidine has a computed TPSA of 12.5 Ų, which is 8.8 Ų lower than 2-(2-methoxyphenyl)piperidine (TPSA = 21.3 Ų) [1][2]. TPSA is inversely correlated with passive brain penetration; compounds with TPSA < 70–80 Ų are generally considered CNS-penetrant, but within the sub-30 Ų regime, each reduction of ~5 Ų can measurably improve in vivo brain-to-plasma ratio in rodent models [1]. The difference here represents a 41% reduction in TPSA relative to the comparator.

TPSA reduction
Cross-study comparable
ΔTPSA = -8.8 Ų (41% reduction)
Positions compound favorably in CNS MPO screening cascades
TPSA 12.5 Ų; well below empirical CNS penetration thresholds
blood-brain barrier penetration CNS MPO physicochemical property optimization

Conformational Flexibility from Additional Rotatable Bonds

The target compound has 4 rotatable bonds, whereas 2-(2-methoxyphenyl)piperidine has only 2 [1][2]. The additional two rotatable bonds arise from the N-isobutyl substituent (N–CH2–CH(CH3)2 linkage), which introduces two extra torsional degrees of freedom. While increased flexibility generally carries an entropic penalty upon rigid-receptor binding, it also enables the compound to sample a broader conformational space, potentially accessing binding pocket sub-pockets inaccessible to the conformationally restricted comparator [1].

Rotatable bond increase
Cross-study comparable
Δ Rotatable Bonds = +2
Wider conformational sampling enables broader SAR exploration
Isobutyl group introduces two extra torsional degrees of freedom
entropic binding ligand conformational sampling SAR exploration

Molecular Weight Shift for Fragment-to-Lead Progression

1-Isobutyl-2-(2-methoxyphenyl)piperidine has a molecular weight of 247.38 g/mol, which is 56.11 g/mol heavier than 2-(2-methoxyphenyl)piperidine (191.27 g/mol) [1][2]. This places the target compound firmly in the 'lead-like' space, whereas the comparator resides in the 'fragment-like' space (MW < 250 Da is a common fragment criterion, but 191 Da is a smaller, less elaborated fragment). The MW increase is accompanied by addition of four heavy atoms and two carbon atoms, representing a chemically tractable vector for further substitution [1].

MW shift for progression
Cross-study comparable
ΔMW = +56.11 g/mol (29% increase)
Provides a more advanced lead-like starting point vs. fragment-like comparator
247 Da target vs 191 Da comparator; reduces synthetic burden
fragment-based drug discovery lead optimization molecular complexity

Purity Specification as Procurement Baseline

Commercial suppliers list 1-isobutyl-2-(2-methoxyphenyl)piperidine with a minimum purity specification of 95% (AKSci) or 97% (Leyan, for the positional isomer) . The unsubstituted comparator 2-(2-methoxyphenyl)piperidine is also listed at 95% minimum purity . While purity specifications are comparable across these vendors, the target compound's superior physicochemical profile (XLogP3 3.9 vs 2.1) means that at equivalent purity, it is better suited for CNS-focused screening collections where brain penetration potential is a primary selection criterion .

Purity specification
Data to verify
≥95%–97% vendor specification
Equivalent purity baseline supports reliable comparative screening
Supplier-reported values; differentiation lies in physicochemical profile
compound procurement quality control screening library specification

1-Isobutyl-2-(2-methoxyphenyl)piperidine: Application Scenarios


CNS Screening Library Design

With XLogP3 of 3.9 and TPSA of 12.5 Ų—values that place this compound in the optimal range for passive blood-brain barrier penetration—1-isobutyl-2-(2-methoxyphenyl)piperidine is ideally suited for inclusion in CNS-targeted screening decks. Its zero hydrogen bond donor count distinguishes it from secondary amine piperidine fragments that are more susceptible to P-glycoprotein efflux [1][2]. Procurement teams building CNS libraries should prioritize this compound over 2-(2-methoxyphenyl)piperidine (XLogP3 2.1, HBD 1) when the screening objective is identification of brain-penetrant hits rather than peripheral target engagement.

Fragment-to-Lead Starting Point

At 247.38 g/mol with 4 rotatable bonds, this compound represents an elaborated 'lead-like' starting point that already incorporates the key N-isobutyl pharmacophoric element. Compared to 2-(2-methoxyphenyl)piperidine (191.27 g/mol, fragment-like), the target compound saves two synthetic steps (N-alkylation and purification) in a typical fragment growth workflow, while the ortho-methoxy substitution pattern maintains the electronic character known to be favorable for dopaminergic and serotoninergic receptor interactions, as evidenced by structure–activity relationship studies on related 2-methoxyphenyl piperidines and piperazines [2][3].

GPCR Selectivity Profiling Panels

The combination of a tertiary amine (HBD = 0) and intermediate lipophilicity (XLogP3 3.9) makes this compound a suitable probe for discriminating between primary amine-preferring GPCRs (e.g., certain aminergic receptors) and those that accommodate tertiary amine ligands. The reduced TPSA (12.5 Ų) also suggests lower affinity for peripheral targets with polar binding site requirements. Researchers designing selectivity panels should compare this compound head-to-head with the secondary amine analog 2-(2-methoxyphenyl)piperidine (TPSA 21.3 Ų, HBD 1) to map the contribution of hydrogen bonding and polarity to receptor subtype selectivity profiles [1][2].

Conformational SAR of N-Alkyl Substitution

With 4 rotatable bonds including the flexible isobutyl side chain, this compound offers richer conformational sampling than the ethyl (3 rotatable bonds) or isopropyl (3 rotatable bonds) N-alkyl congeners. Computational chemistry groups and medicinal chemistry teams can use this compound as the upper bound of N-alkyl chain flexibility in a homologous series to empirically define the entropic penalty threshold for their target of interest through a combination of molecular docking, molecular dynamics simulations, and experimental binding assays [1].

Application
Selection Property
Validation Focus
CNS library design studies
Zero HBD count, TPSA 12.5 Ų, logP 3.9
Passive brain penetration endpoint review; P-gp efflux ratio screening
Fragment-to-lead progression
MW 247 Da with 4 rotatable bonds
Synthetic step reduction; lead-like property threshold validation
GPCR selectivity profiling
Tertiary amine, intermediate lipophilicity
HBD-dependent vs. HBD-independent receptor panel response
Conformational SAR exploration
Isobutyl chain flexibility
Entropic penalty threshold definition via docking and binding assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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